3-Methyl-1-(naphthalen-1-YL)butan-1-amine
Description
Contextualization within Amines and Naphthalene (B1677914) Derivatives Research
The molecular structure of 3-Methyl-1-(naphthalen-1-YL)butan-1-amine positions it at the intersection of two significant classes of organic compounds: amines and naphthalene derivatives. Amines are fundamental to a vast array of chemical and biological processes, serving as key components in pharmaceuticals, agrochemicals, and materials science. Their basicity and nucleophilicity make them versatile intermediates in organic synthesis.
Naphthalene, a bicyclic aromatic hydrocarbon, offers a larger, more sterically demanding, and electronically distinct alternative to a simple phenyl ring. The incorporation of a naphthalene moiety into a molecule can significantly influence its physical, chemical, and biological properties. Research into naphthalene derivatives has been extensive, with applications ranging from dyes and polymers to pharmaceuticals. For instance, derivatives of the allylamine (B125299) antimycotic terbinafine (B446) with varied substitutions on the naphthalene ring system have been prepared and evaluated for their antifungal activity. The potency of these derivatives is strongly dependent on the bulkiness of the substituent on the naphthalene moiety.
Significance of Chiral Amines in Contemporary Organic Synthesis
A critical feature of this compound is the presence of a stereocenter at the carbon atom bonded to both the naphthalene ring and the amine group. This makes it a chiral amine. Chiral amines are of paramount importance in modern organic synthesis, primarily due to their widespread use as resolving agents, chiral auxiliaries, and as building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. acs.org
The biological activity of a chiral molecule is often highly dependent on its stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful. This has driven the development of numerous methods for the asymmetric synthesis of chiral amines. These methods include the use of chiral catalysts, enzymatic resolutions, and the application of chiral auxiliaries to direct the stereochemical outcome of a reaction.
Chiral amines have found widespread application in asymmetric synthesis, serving, for instance, as chiral bases in enantioselective deprotonation reactions or as valuable substances for resolving racemic mixtures of acids. scilit.com Furthermore, they are prevalent and essential parts of many drugs and drug candidates. scilit.com
Overview of Academic Research Trajectories for this compound Analogs
While specific academic research on this compound is not extensively documented in publicly available literature, the research trajectories of its analogs provide valuable insights into the potential applications and areas of interest for this class of compounds. Research on structurally similar naphthyl-substituted amines has primarily focused on their application in asymmetric synthesis and as components in chiral materials.
One significant area of research involves the use of naphthylethylamines, close analogs of the target compound, as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. In a study on the stereoselective formation of trans-β-lactams via the Staudinger cycloaddition, enantiomeric naphthylethylamines were examined for their efficiency as chiral auxiliaries. researchgate.net It was found that 1-(2-naphthyl)ethylamines induced good to excellent yields with diastereomeric excesses (de) up to 48%. researchgate.net However, the 1-(1-naphthyl)ethylamine (B3023371) auxiliaries, which are structurally more similar to the subject of this article, led to excellent conversion but with a dramatic loss of selectivity, showing a maximum of 14% de. researchgate.net This highlights the subtle but critical influence of the naphthalene ring's substitution pattern on the stereochemical control.
| Chiral Auxiliary | Aldehyde | Product | Yield (%) | de (%) |
| (R)-1-(1-Naphthyl)ethylamine | 4-(Dimethylamino)benzaldehyde | (3R,4S)-1-((R)-1-(1-Naphthyl)ethyl)-3-(phenylacetamido)-4-(4-(dimethylamino)phenyl)azetidin-2-one | 99 | 10 |
| (S)-1-(1-Naphthyl)ethylamine | 4-(Dimethylamino)benzaldehyde | (3S,4R)-1-((S)-1-(1-Naphthyl)ethyl)-3-(phenylacetamido)-4-(4-(dimethylamino)phenyl)azetidin-2-one | 99 | 12 |
| (R)-1-(1-Naphthyl)ethylamine | 3,4-Dimethoxybenzaldehyde | (3R,4S)-1-((R)-1-(1-Naphthyl)ethyl)-3-(phenylacetamido)-4-(3,4-dimethoxyphenyl)azetidin-2-one | 97 | 14 |
| (S)-1-(1-Naphthyl)ethylamine | 3,4-Dimethoxybenzaldehyde | (3S,4R)-1-((S)-1-(1-Naphthyl)ethyl)-3-(phenylacetamido)-4-(3,4-dimethoxyphenyl)azetidin-2-one | 99 | 14 |
Data sourced from a study on the stereoselective formation of trans-β-lactams via Staudinger cycloaddition. researchgate.net
Another important research trajectory for analogs is their use in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). Chiral HPLC is a crucial technique for separating enantiomers, and the design of effective CSPs is a continuous area of development. In one study, (R)- and (S)-1-(1-Naphthyl)ethylamine were used to prepare two new diastereomeric chiral stationary phases. mdpi.com The chiral recognition abilities of these CSPs were evaluated for the enantiomeric separation of various racemic compounds. mdpi.com The results indicated that the chiral recognition was mainly determined by the 1-(1-naphthyl)ethylamine component of the CSP. mdpi.com
Furthermore, research into the synthesis of 1-arylalkylamines, a class that includes this compound, is a vibrant area of investigation. Optically active 1-arylalkylamines are important as resolving agents, chiral auxiliaries, and intermediates in the synthesis of biologically active molecules. acs.org The development of catalytic asymmetric methods to produce these compounds is a key focus. For example, the enantioselective hydrogenation of enamides using rhodium catalysts with chiral ligands has been shown to be an effective route to a wide variety of 1-arylethylamine derivatives with high enantioselectivities. acs.org
A different structural analog, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, serves as an important intermediate in the synthesis of Repaglinide, an oral medication for diabetes. The synthesis of this compound has been a subject of research, with efforts focused on developing more efficient and environmentally friendly methods, such as catalytic hydrogenation.
The collective research on these analogs underscores the significance of the naphthyl-substituted butanamine framework in the development of tools for asymmetric synthesis and chiral separations. While direct research on this compound is limited, the foundational work on its analogs provides a strong basis for its potential utility in these and other areas of chemical research.
Structure
3D Structure
Properties
Molecular Formula |
C15H19N |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
3-methyl-1-naphthalen-1-ylbutan-1-amine |
InChI |
InChI=1S/C15H19N/c1-11(2)10-15(16)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11,15H,10,16H2,1-2H3 |
InChI Key |
SMUBSAFHWVFCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Sophisticated Spectroscopic and Structural Elucidation Techniques for 3 Methyl 1 Naphthalen 1 Yl Butan 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
This section would have detailed the ¹H and ¹³C NMR spectroscopic data for 3-Methyl-1-(naphthalen-1-yl)butan-1-amine. The analysis would have focused on the chemical shifts (δ), coupling constants (J), and signal multiplicities to confirm the molecular structure.
¹H NMR Spectroscopy: An explanation of the expected signals for the protons on the naphthalene (B1677914) ring, the butyl chain, and the amine group would have been provided. A data table would have listed the predicted chemical shifts, integration values, and multiplicities for each unique proton environment.
¹³C NMR Spectroscopy: This subsection would have presented the expected chemical shifts for each of the carbon atoms in the molecule, distinguishing between the aromatic carbons of the naphthalene moiety and the aliphatic carbons of the 3-methylbutan-1-amine chain. A data table would have summarized these predicted shifts.
Advanced Mass Spectrometric Approaches for Molecular Structure Determination and Reaction Monitoring
This part of the article would have discussed the expected mass spectrometric behavior of the compound.
Molecular Ion Peak: The anticipated m/z value for the molecular ion (M⁺) would have been stated, confirming the compound's molecular weight.
Fragmentation Pattern: A detailed analysis of the expected fragmentation patterns under electron ionization (EI) would have been presented. This would include the identification of key fragment ions, which are crucial for confirming the presence of the naphthalenyl and the 3-methylbutylamine substructures. A data table would have listed the predicted m/z values of significant fragments and their proposed structures.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation
As X-ray crystallography is an experimental technique, this section would have reported on any available crystallographic data from the literature. In the absence of such data, it would be noted that the solid-state structure and absolute configuration of this compound have not been determined by this method. Information on crystal system, space group, and key bond lengths and angles would have been presented in a tabular format if available.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization and Intermolecular Interaction Studies
This section would have described the expected vibrational modes for the compound as observed in Fourier-transform infrared (FTIR) and Raman spectroscopy.
Functional Group Region: The characteristic stretching and bending vibrations for the N-H bond of the primary amine, the C-H bonds of the aromatic and aliphatic parts, and the C=C bonds of the naphthalene ring would have been discussed.
Fingerprint Region: An analysis of the complex vibrational patterns in the fingerprint region, which is unique to the molecule, would have been included.
A data table would have summarized the predicted vibrational frequencies (in cm⁻¹) and their corresponding assignments.
Computational Chemistry and Theoretical Modeling of 3 Methyl 1 Naphthalen 1 Yl Butan 1 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. For 3-Methyl-1-(naphthalen-1-YL)butan-1-amine, DFT methods can be employed to determine its optimized geometry, orbital energies, and various reactivity descriptors that shed light on its chemical behavior. semanticscholar.orgbohrium.comnih.gov
The electronic structure is fundamentally described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com For 1-naphthylamine (B1663977) derivatives, the amino group generally leads to a reduction in the HOMO-LUMO gap compared to unsubstituted naphthalene (B1677914), indicating increased reactivity. researchgate.net
From the HOMO and LUMO energies, a range of conceptual DFT descriptors can be calculated to quantify the reactivity of this compound. semanticscholar.orgnih.gov These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species. Key reactivity descriptors include:
Electronegativity (χ): Measures the tendency of the molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electronic structure can be modified.
Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons, acting as an electrophile. nih.gov
These parameters are invaluable for creating Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models for bioactive molecules. nih.gov
| Reactivity Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | Ease of modifying the electronic structure. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to act as an electrophile. |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can map out its conformational landscape, identifying the most stable low-energy conformations and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.
The simulations involve solving Newton's equations of motion for the atoms in the molecule, allowing its trajectory to be traced over a period of time. From this trajectory, various properties can be analyzed, including conformational changes, intermolecular interactions, and the influence of the solvent.
Solvation effects play a critical role in the behavior of molecules in solution. numberanalytics.com Computational models can account for these effects in two primary ways:
Explicit Solvation: Individual solvent molecules are included in the simulation box around the solute. This provides a detailed, atomistic view of solute-solvent interactions but is computationally expensive.
Implicit Solvation: The solvent is modeled as a continuous medium with a specific dielectric constant. numberanalytics.com Models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are computationally efficient and widely used to calculate solvation free energies. numberanalytics.comnumberanalytics.com The choice of solvation model is critical for accurately predicting molecular properties in solution. nih.govacs.org
Elucidation of Reaction Mechanisms via Advanced Computational Pathways
Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. rsc.orgimist.ma By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. DFT calculations are frequently used to explore these pathways for organic reactions. imist.ma
For the synthesis of this compound, computational studies could be used to:
Investigate the mechanism of its formation, for example, through reductive amination of a corresponding ketone.
Determine the stereoselectivity of the reaction, explaining why one enantiomer might be formed in preference to the other.
Analyze the catalytic cycle if a catalyst is involved.
Prediction of Spectroscopic Properties and Chiroptical Behavior
Computational methods can accurately predict various spectroscopic properties, aiding in the structural characterization of molecules. nih.gov For this compound, these predictions can be compared with experimental data to confirm its structure.
NMR Spectroscopy: Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These predicted spectra can be compared with experimental spectra to aid in signal assignment. rsc.org
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which, after appropriate scaling, can be matched with experimental spectra to identify characteristic functional groups. researchgate.net
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules, corresponding to transitions between electronic states. For naphthalene derivatives, these calculations can help interpret the influence of substituents on the characteristic π-π* transitions of the aromatic system. researchgate.net
As this compound is a chiral molecule, it will exhibit chiroptical properties such as optical rotation and electronic circular dichroism (ECD). Computational analysis of these properties is a powerful tool for assigning the absolute configuration of chiral molecules. nih.gov By calculating the theoretical ECD spectrum for a specific enantiomer (e.g., the R-enantiomer) and comparing it to the experimental spectrum, the absolute configuration of the synthesized or isolated compound can be determined. nih.gov
| Spectroscopic Technique | Computational Method | Predicted Property | Application |
|---|---|---|---|
| NMR | DFT (GIAO) | Chemical Shifts (δ) | Structural elucidation and signal assignment. |
| IR/Raman | DFT | Vibrational Frequencies (cm-1) | Functional group identification. |
| UV-Vis | TD-DFT | Absorption Wavelengths (λmax) | Analysis of electronic transitions. |
| ECD | TD-DFT | Cotton Effects (Δε) | Determination of absolute configuration. |
Chemical Reactivity and Derivatization Studies of 3 Methyl 1 Naphthalen 1 Yl Butan 1 Amine
Regioselective Functionalization of the Naphthalene (B1677914) Moiety
The naphthalene ring system is more reactive towards electrophilic aromatic substitution than benzene (B151609) due to its electron-rich nature. pearson.comlibretexts.org The presence of the 3-methyl-1-butanamine substituent at the C1 position influences the regioselectivity of these reactions. The alkyl group is generally an activating substituent that directs incoming electrophiles to specific positions on the aromatic rings. wikipedia.org
In electrophilic aromatic substitution of naphthalene, the 1-position (or α-position) is kinetically favored over the 2-position (or β-position) because the intermediate carbocation (arenium ion) formed during α-substitution is more stable, with resonance structures that preserve one intact benzene ring. libretexts.orgyoutube.com With a substituent already at the C1 position, electrophilic attack is directed to other positions on the ring system. The directing influence of the C1-alkyl substituent, coupled with steric hindrance, generally favors substitution at the C4 (peri) and C5/C8 (ortho/peri-like) positions of the naphthalene core.
Key electrophilic aromatic substitution reactions applicable to the naphthalene moiety are detailed below.
Table 1: Predicted Regioselective Functionalization Reactions
| Reaction Type | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-(1-(3-methylbutan-1-amino)ethyl)naphthalene |
| Halogenation | Br₂, FeBr₃ | 4-Bromo-1-(1-(3-methylbutan-1-amino)ethyl)naphthalene |
| Sulfonation | SO₃, H₂SO₄ | 1-(1-(3-Methylbutan-1-amino)ethyl)naphthalene-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-(1-(3-methylbutan-1-amino)ethyl)naphthalene |
Note: The precise distribution of isomers can be influenced by reaction conditions such as temperature and solvent. libretexts.org
Modern methods involving directed C-H activation strategies, often utilizing transition-metal catalysis, offer alternative routes for highly regioselective functionalization at positions that are typically difficult to access via classical electrophilic substitution. researchgate.netresearchgate.netnih.gov
Transformations at the Butanamine Side Chain
The primary amine group on the butanamine side chain is a key site for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.
N-Acylation: The primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide derivatives. This is one of the most common transformations for amines. researchgate.net
N-Alkylation: The amine can undergo alkylation with alkyl halides. researchgate.netnih.gov This reaction can lead to a mixture of mono- and di-alkylated products, though conditions can often be controlled to favor the secondary amine. researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone to form an imine intermediate followed by reduction, is another effective method for controlled N-alkylation.
Schiff Base Formation: Reaction with aldehydes or ketones yields imines (Schiff bases), which are versatile intermediates for further synthetic transformations.
N-Dealkylation: While less common for synthesis, the removal of an N-alkyl group is a significant transformation, particularly in metabolic studies. nih.gov
Table 2: Key Transformations of the Butanamine Side Chain
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| N-Acylation | Acetyl chloride, base | N-acetyl amine (Amide) |
| N-Alkylation | Methyl iodide, base | Secondary or Tertiary Amine |
| Reductive Amination | Benzaldehyde, NaBH₃CN | N-benzyl amine |
| Schiff Base Formation | Acetone, acid catalyst | Imine |
Chiral Derivatization for Synthetic Transformations and Analytical Applications
The carbon atom attached to both the naphthalene ring and the amine group is a stereocenter, meaning 3-methyl-1-(naphthalen-1-yl)butan-1-amine exists as a pair of enantiomers. This chirality is a critical feature for both synthetic and analytical purposes.
For analytical applications, racemic mixtures of the amine can be derivatized with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatographic techniques like HPLC. researchgate.netresearchgate.net This allows for the determination of the enantiomeric excess (ee) of a sample.
Table 3: Common Chiral Derivatizing Agents (CDAs) for Amines
| Derivatizing Agent | Acronym | Resulting Derivative | Analytical Technique |
|---|---|---|---|
| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl (Mosher's Acid Chloride) | MTPA-amide | NMR, HPLC |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide | FDAA (Marfey's Reagent) | FDAA-amide | HPLC-UV/MS |
| O-Phthalaldehyde / Chiral Thiol | OPA | Isoindole | HPLC-Fluorescence |
In synthetic transformations, the individual enantiomers of the amine can be used as chiral resolving agents to separate racemic mixtures of chiral acids through the formation of diastereomeric salts. Furthermore, they can serve as chiral auxiliaries or ligands in asymmetric synthesis to control the stereochemical outcome of a reaction. nih.gov
Participation in Multi-component Reactions and Complex Molecule Synthesis
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. tcichemicals.comnih.gov Primary amines are privileged reactants in many well-known MCRs, making this compound a valuable building block for the rapid synthesis of complex molecular architectures.
Ugi Reaction: This is a four-component reaction involving a primary amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. rug.nl Using this compound in an Ugi reaction would produce complex α-acylamino carboxamide derivatives, enabling the creation of diverse chemical libraries.
Strecker Reaction: As the first reported MCR, the Strecker reaction involves the synthesis of α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. nih.gov The resulting α-amino nitrile can be subsequently hydrolyzed to produce α-amino acids.
Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using an amine and formaldehyde (B43269) (or another aldehyde). nih.gov
The use of this compound in these reactions allows for the direct incorporation of the bulky and lipophilic naphthylmethyl group into larger, more complex molecules, which is a valuable strategy in medicinal chemistry and materials science. orientjchem.org
Table 5: Role in Major Multi-component Reactions
| MCR Name | Other Reactants | Key Intermediate | Final Product Scaffold |
|---|---|---|---|
| Ugi | Aldehyde, Isocyanide, Carboxylic Acid | Imine / Nitrilium ion | α-Acylamino carboxamide |
| Strecker | Aldehyde, Cyanide (e.g., KCN) | α-Amino nitrile | α-Amino nitrile / α-Amino acid |
| Mannich | Aldehyde, Enolizable Carbonyl Compound | Iminium ion | β-Amino carbonyl compound |
Advanced Analytical Methodologies for Purity and Stereochemical Integrity Assessment
Development of Chiral High-Performance Liquid Chromatography (HPLC) Methods for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The development of a robust chiral HPLC method for 3-Methyl-1-(naphthalen-1-YL)butan-1-amine involves a systematic screening of chiral stationary phases (CSPs) and mobile phases to achieve optimal resolution.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose (B160209), are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including amines. ymc.co.jpnih.gov For compounds structurally similar to this compound, such as N,N-dimethyl-3-(naphthalen-2-yl)-butan-1-amines, successful enantiomeric resolutions have been achieved using cellulose tris(3,5-dimethylphenyl carbamate) and amylose tris(3,5-dimethylphenyl carbamate) based columns. researchgate.netresearchgate.netnih.gov
Method development typically begins with a screening phase where different columns are tested with a set of standard mobile phases, often consisting of a non-polar alkane (like n-hexane) and an alcohol modifier (such as 2-propanol or ethanol). chromatographyonline.com For basic compounds like the target amine, the addition of a small percentage of an amine modifier, such as diethylamine (DEA), to the mobile phase is often crucial to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. chromatographyonline.com The selection of the optimal CSP and mobile phase composition is guided by factors like resolution (Rs), selectivity (α), and analysis time.
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity of Naphthylalkylamines
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenyl carbamate) | Amylose tris(3,5-dimethylphenyl carbamate) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Outcome | Baseline resolution of enantiomers (Rs > 1.5) | Good enantiomeric separation |
This table presents typical starting conditions for method development based on literature for similar compounds. Actual parameters for this compound would require empirical optimization.
Gas Chromatography (GC) Coupled with Mass Spectrometry for Compound Purity and Trace Analysis
Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector is a powerful technique for assessing the purity of volatile and semi-volatile compounds and for identifying and quantifying trace-level impurities. jmchemsci.com For the analysis of this compound, GC-MS provides high sensitivity and specificity, allowing for the separation of the main compound from potential starting materials, by-products, or degradation products.
The analysis of amines by GC can sometimes be challenging due to their polarity, which can lead to peak tailing and interaction with the column. vt.edu Therefore, proper column selection and potential derivatization are key considerations. A common approach is to use a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent), which offers good thermal stability and inertness. researchgate.netmeclib.jp
The MS detector provides structural information, confirming the identity of the target compound through its characteristic mass spectrum and fragmentation pattern. For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity and selectivity, allowing for the detection of impurities at parts-per-million (ppm) levels or lower. nih.gov
Table 2: Representative GC-MS Parameters for Purity Analysis
| Parameter | Typical Setting |
|---|---|
| GC System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-methylpolysiloxane) |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
This table provides a general set of parameters. The method must be optimized for the specific compound and analytical goals.
Capillary Electrophoresis (CE) for Enantiomeric Separation and Analysis
Capillary Electrophoresis (CE) has emerged as a high-efficiency separation technique for chiral analysis, offering advantages such as rapid analysis times, low sample and reagent consumption, and high separation efficiency. nih.gov For the enantiomeric separation of basic compounds like this compound, CE is a valuable alternative or complementary technique to chiral HPLC.
The principle of chiral CE relies on the addition of a chiral selector to the background electrolyte (BGE). nih.gov Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. The differential interaction between the enantiomers and the chiral selector within the electric field leads to different migration times and, thus, separation. nih.govnih.gov
Method development involves optimizing several parameters, including the type and concentration of the chiral selector, the pH and concentration of the background electrolyte, applied voltage, and capillary temperature. researchgate.net The use of modified cyclodextrins can often enhance enantioselectivity compared to native β-cyclodextrin. nih.gov
Table 3: Exemplary Capillary Electrophoresis Conditions for Enantiomeric Separation
| Parameter | Typical Setting |
|---|---|
| CE System | Capillary Electrophoresis System with UV Detector |
| Capillary | Fused-silica, 50 µm ID, effective length 40 cm |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Chiral Selector | 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) |
| Voltage | 25 kV |
| Temperature | 20°C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 214 nm |
These conditions are illustrative and based on general methods for chiral amine separation; optimization is required for the specific analyte.
Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Excess Determination
Chiroptical methods are non-separative techniques that rely on the differential interaction of enantiomers with polarized light. thieme-connect.de Circular Dichroism (CD) spectroscopy is a primary chiroptical technique used to determine the absolute configuration of chiral molecules and can also be used to assess enantiomeric excess (ee).
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other. The spectrum is characterized by positive or negative peaks (Cotton effects) at specific wavelengths. For structurally similar compounds, the absolute configuration has been successfully assigned by comparing experimental CD spectra with computational predictions. researchgate.net
While chromatography is generally more precise for the quantitative determination of enantiomeric excess, CD can be a rapid method for confirming the identity of an enantiomer and estimating its purity, provided a reference spectrum of the pure enantiomer is available. bohrium.com The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample.
Table 4: Summary of Advanced Analytical Methodologies
| Technique | Primary Application | Key Information Provided |
|---|---|---|
| Chiral HPLC | Enantiomeric Purity Assessment | Quantitative ratio of enantiomers, Enantiomeric Excess (ee) |
| GC-MS | Chemical Purity and Trace Analysis | Compound identity, detection of impurities, quantification |
| Capillary Electrophoresis | Enantiomeric Separation | Enantiomeric purity, rapid analysis, orthogonal separation |
| Circular Dichroism | Stereochemical Characterization | Absolute configuration, confirmation of enantiomeric identity |
Exploration of Non Pharmacological Applications and Future Research Avenues
Applications in Organic Synthesis as a Chiral Building Block
Chiral amines are fundamental building blocks in the asymmetric synthesis of complex molecules. The pharmaceutical industry, in particular, has a significant demand for chiral intermediates to improve drug efficacy. nih.govenamine.net While specific research on 3-Methyl-1-(naphthalen-1-YL)butan-1-amine as a chiral building block is not extensively documented, its structure suggests potential utility in synthesizing novel compounds. The presence of a primary amine group allows for a wide range of chemical transformations, including amidation, alkylation, and the formation of imines, which are key steps in the construction of more complex chiral molecules.
The synthesis of chiral building blocks from achiral materials often utilizes asymmetric hydrogenation and epoxidation techniques. nih.gov N,N-Dibenzylamino aldehydes, for instance, have been identified as highly useful chiral building blocks in organic synthesis. nih.gov The naphthalene (B1677914) group in this compound could influence the stereochemical outcome of reactions, offering a unique steric and electronic profile compared to more common chiral amines.
| Potential Reactions | Significance in Organic Synthesis |
| Amide bond formation | Access to a wide range of chiral amides and peptides. |
| Imine formation | Intermediate for the synthesis of other chiral amines and heterocycles. |
| N-Alkylation | Introduction of diverse substituents to modify properties. |
| Asymmetric transformations | Use as a chiral auxiliary to control stereochemistry. |
Ligand Design in Asymmetric Catalysis for Chemical Transformations
Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. researchgate.net The development of novel chiral ligands is an active area of research, with a focus on achieving high enantioselectivity and catalytic activity. Chiral amines and their derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions.
The structure of this compound, with its nitrogen atom capable of coordinating to a metal center and a chiral center to induce asymmetry, makes it a candidate for ligand design. The bulky naphthalene group can create a specific chiral environment around the metal center, potentially leading to high levels of stereocontrol in catalytic transformations such as asymmetric allylic alkylation, hydrogenation, and hydrosilylation. While specific applications of this compound as a ligand are not yet reported, the broader class of chiral sulfinyl imine ligands has shown promise in asymmetric catalysis. researchgate.net
Research in Functional Materials and Organic Electronics Utilizing Naphthalene-Amine Scaffolds
Naphthalene-based scaffolds are of significant interest in the development of functional materials and organic electronics due to their unique photophysical and electronic properties. thieme-connect.deresearchgate.net Naphthalene diimides (NDIs) and their derivatives are versatile building blocks for supramolecular assemblies and have been explored for applications in organic optoelectronics. thieme-connect.de These molecules exhibit high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability. researchgate.net
The incorporation of amine groups onto naphthalene scaffolds can further modulate their electronic properties and introduce new functionalities. acs.org For instance, the presence of amine groups on dibenzochrysene derivatives allows for protonation studies and can influence the material's electrochemical behavior. acs.org While research has not specifically focused on this compound, the general principles suggest that naphthalene-amine scaffolds could be utilized in:
Organic Light-Emitting Diodes (OLEDs): As charge transport or emissive materials.
Organic Photovoltaics (OPVs): As electron donor or acceptor materials.
Organic Field-Effect Transistors (OFETs): As the semiconducting layer.
| Material Type | Potential Application | Relevant Properties of Naphthalene-Amine Scaffolds |
| Supramolecular Polymers | Sensing, Chiral Recognition | Tunable morphologies and optoelectronic properties. thieme-connect.com |
| π-Conjugated Chromophores | Organic Electronics | High electron affinity, good charge carrier mobility. researchgate.net |
| Donor-Acceptor Materials | Organic Photovoltaics | Modulated optoelectronic properties through functionalization. acs.org |
Chemo-sensing and Diagnostic Probe Development in Non-biological Systems
Naphthalene derivatives are well-known for their fluorescent properties, making them excellent candidates for the development of chemosensors and diagnostic probes. nih.gov Their rigid planar structure and large π-electron conjugation result in high quantum yields and excellent photostability. nih.gov The fluorescence of naphthalene-based probes can be sensitive to the presence of specific analytes, such as metal ions, leading to applications in environmental monitoring and chemical analysis. mdpi.com
The amine group in this compound could serve as a recognition site for analytes. The binding of an analyte to the amine could induce a change in the photophysical properties of the naphthalene moiety, such as a shift in the fluorescence emission wavelength or a change in intensity, allowing for detection. Naphthalene-based fluorescent probes have demonstrated excellent sensing and selectivity properties towards various anions and cations. nih.gov
Environmental Chemistry Research, Including Degradation Pathways of Polycyclic Aromatic Amines
Polycyclic aromatic hydrocarbons (PAHs) are significant environmental pollutants, and their degradation pathways are a major area of research in environmental chemistry. researchgate.netnih.gov While much of the research has focused on non-aminated PAHs, the degradation of polycyclic aromatic amines is also of critical importance. Microbial degradation is a key process for the removal of these compounds from contaminated environments. nih.gov
The degradation of PAHs can occur under both aerobic and anaerobic conditions. asm.orgoup.com In aerobic pathways, oxygenases play a crucial role in initiating the ring cleavage process. nih.gov Anaerobic degradation is more challenging due to the stability of the aromatic rings and often involves initial activation reactions such as carboxylation. asm.org The study of the degradation pathways of compounds like this compound would contribute to a better understanding of the environmental fate of polycyclic aromatic amines and could inform bioremediation strategies for contaminated sites.
Integration in Advanced Separation Technologies (e.g., as chiral stationary phases)
Chiral separation is a critical technology, particularly in the pharmaceutical industry, for the isolation of enantiomers. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful methods for enantioseparation. researchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven to be highly effective for the separation of a wide range of chiral compounds, including amines. nih.govnih.gov
The structure of this compound suggests its potential use in the development of novel CSPs. It could be either resolved using existing CSPs or, more interestingly, be covalently bonded to a solid support to create a new CSP. The naphthalene moiety could provide π-π stacking interactions, while the chiral center and the amine group could participate in hydrogen bonding and dipole-dipole interactions, leading to effective chiral recognition. The development of new CSPs is an ongoing effort to expand the range of separable compounds and improve separation efficiency. amazonaws.com
Development of Novel Analytical Probes Based on Naphthalene-Amine Scaffolds
Building on their utility in chemo-sensing, naphthalene-amine scaffolds are promising for the development of a broader range of novel analytical probes. The inherent fluorescence of the naphthalene core can be harnessed to design probes for various analytical applications beyond simple ion detection. nih.gov For instance, derivatization of the amine group could lead to probes that are sensitive to changes in their microenvironment, such as polarity or viscosity.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-Methyl-1-(naphthalen-1-yl)butan-1-amine via reductive amination?
Reductive amination is a key method for synthesizing naphthalene-derived amines. For analogous compounds like N-benzylnaphthalen-1-amine, reactions were optimized using 1.1 wt% Pd/NiO under hydrogen at 25°C for 10 hours, achieving 84% yield . For structurally similar amines (e.g., Methyl(4-methylnaphthalen-1-ylmethyl)amine), sodium cyanoborohydride or hydrogen with Pd/C are common reducing agents. A recommended protocol involves:
- Reacting naphthalen-1-amine with 3-methylbutanal in a 1:1 molar ratio.
- Using Pd/NiO (1.1 wt%) or Pd/C (5 mol%) as a catalyst.
- Maintaining a hydrogen atmosphere (1–3 bar) at 25–50°C for 8–12 hours. Post-reaction, purify via filtration and solvent evaporation .
Q. How should researchers characterize this compound using NMR spectroscopy?
Structural confirmation of naphthalene-based amines typically relies on NMR (400 MHz, CDCl). For example, N-benzylnaphthalen-1-amine exhibits aromatic protons at δ 7.2–8.2 ppm and benzylic CH at δ 4.5–4.8 ppm . For this compound:
- Assign the naphthalene protons (δ 7.3–8.5 ppm, multiplet).
- Identify the methylene (CH) adjacent to the amine at δ 2.6–3.1 ppm.
- Confirm branching via the 3-methyl group (δ 0.9–1.2 ppm, triplet). Compare with analogous compounds to resolve overlapping signals .
Q. What purification techniques are effective for isolating this compound?
Post-synthesis, impurities (unreacted aldehyde, catalyst residues) are removed via:
- Filtration : Remove solid catalysts (e.g., Pd/NiO) under inert atmosphere.
- Solvent Evaporation : Use rotary evaporation under reduced pressure (40–60°C).
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for polar byproducts. For industrial-scale purity, continuous flow reactors and advanced distillation may optimize yield (>90%) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
ICReDD’s integrated computational-experimental approach accelerates reaction design:
- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states.
- Apply machine learning to predict optimal conditions (e.g., solvent, catalyst loading) from existing datasets.
- Validate predictions via high-throughput screening (e.g., varying temperature, H pressure). This reduces trial-and-error experimentation by >50% and enhances yield predictability .
Q. How do Pd/NiO and Pd/C catalysts compare in reductive amination for naphthalene-based amines?
- Pd/NiO : Achieves 84–98% yield at 25°C under mild H pressure, ideal for lab-scale synthesis .
- Pd/C : Requires higher catalyst loading (5 mol%) but tolerates diverse substrates (e.g., sterically hindered aldehydes) . Trade-offs: Pd/NiO offers cost efficiency, while Pd/C provides versatility. Kinetic studies (e.g., GC-MS monitoring) can identify rate-limiting steps for catalyst selection .
Q. How should researchers resolve discrepancies in spectroscopic data for this compound?
Contradictions in NMR or MS data may arise from:
- Tautomerism : Check for amine-imine equilibria via variable-temperature NMR.
- Impurity Interference : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
- Isotopic Patterns : Compare experimental HRMS with theoretical [M+H]+ (e.g., CHN: m/z 211.1361). Cross-validate with synthetic intermediates (e.g., naphthalen-1-amine) to trace anomalies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
